1H-Pyrrole-3-methanol, 1-(2-propynyl)-2-(trifluoromethyl)-
Overview
Description
1H-Pyrrole-3-methanol, 1-(2-propynyl)-2-(trifluoromethyl)- is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound features a trifluoromethyl group and a propynyl group, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-methanol, 1-(2-propynyl)-2-(trifluoromethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, such as a 1,4-dicarbonyl compound, the pyrrole ring can be formed through a Paal-Knorr synthesis.
Introduction of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Attachment of the Propynyl Group: This step might involve a Sonogashira coupling reaction, where a terminal alkyne (propynyl group) is coupled with a halogenated pyrrole derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-methanol, 1-(2-propynyl)-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-methanol, 1-(2-propynyl)-2-(trifluoromethyl)- would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-3-methanol: Lacks the trifluoromethyl and propynyl groups.
1H-Pyrrole-2-carboxaldehyde: Contains an aldehyde group instead of a hydroxyl group.
1H-Pyrrole-2-carboxylic acid: Contains a carboxylic acid group.
Properties
IUPAC Name |
[1-prop-2-ynyl-2-(trifluoromethyl)pyrrol-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-2-4-13-5-3-7(6-14)8(13)9(10,11)12/h1,3,5,14H,4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKUNXLHQMYGMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC(=C1C(F)(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544841 | |
Record name | [1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104501-14-6 | |
Record name | [1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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